3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432680-55-1
VCID: VC2577591
InChI: InChI=1S/C11H17NO2.ClH/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4;/h5-7H,12H2,1-4H3;1H
SMILES: CC(C)C1=C(C=C(C=C1OC)N)OC.Cl
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride

CAS No.: 1432680-55-1

Cat. No.: VC2577591

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride - 1432680-55-1

Specification

CAS No. 1432680-55-1
Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name 3,5-dimethoxy-4-propan-2-ylaniline;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4;/h5-7H,12H2,1-4H3;1H
Standard InChI Key VGNHQEHUUJGTMP-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=C(C=C1OC)N)OC.Cl
Canonical SMILES CC(C)C1=C(C=C(C=C1OC)N)OC.Cl

Introduction

Structural Characterization

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is the hydrochloride salt of 3,5-dimethoxy-4-propan-2-ylaniline, also known as 3,5-dimethoxy-4-isopropylaniline. The compound features a unique substitution pattern on an aniline core structure.

Molecular Composition

The free base of this compound has the molecular formula C11H17NO2, comprising a benzene ring with an amino group (-NH2), two methoxy groups (-OCH3) at positions 3 and 5, and an isopropyl group (propan-2-yl) at position 4 . The hydrochloride salt form is created when the free amine is protonated with hydrochloric acid, forming a positively charged ammonium group and a chloride counterion.

Chemical Identifiers

The compound can be identified through several standardized chemical notations:

  • SMILES Notation: CC(C)C1=C(C=C(C=C1OC)N)OC

  • InChI: InChI=1S/C11H17NO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,12H2,1-4H3

  • InChIKey: OLLLZDJQQIVQKZ-UHFFFAOYSA-N

Structural Representation

The structure features three key functional groups around the benzene ring:

  • A primary amine group at position 1, which becomes protonated in the hydrochloride salt

  • Methoxy groups at positions 3 and 5, providing electron-donating effects

  • An isopropyl group at position 4, offering steric bulk and hydrophobicity

Physical and Chemical Properties

Basic Properties

While specific experimental data for this compound is limited in the available literature, several properties can be inferred based on its structure:

  • Molecular Weight: The molecular weight of the free base is approximately 195.26 g/mol, while the hydrochloride salt has a higher molecular weight due to the addition of HCl (36.46 g/mol) .

  • Appearance: Likely a crystalline solid at room temperature, as is typical for amine hydrochlorides.

  • Solubility: The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, which is beneficial for pharmaceutical applications and analytical procedures.

Structural Comparisons

The compound shares structural similarities with other substituted anilines, including:

  • 4-Methoxy-3-(propan-2-yl)aniline: A related compound with a single methoxy group at position 4 and an isopropyl group at position 3, having the molecular formula C10H15NO .

  • (3,5-dimethoxy-4-propan-2-yl-phenyl)methanol: A compound with the same core structure but featuring a hydroxymethyl group instead of an amino group, with molecular formula C12H18O3 .

Analytical Characterization

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification and characterization of this compound. The predicted mass-to-charge ratios (m/z) for various adducts of the free base include:

Adductm/zPredicted CCS (Ų)
[M+H]⁺196.13321143.3
[M+Na]⁺218.11515155.2
[M+NH₄]⁺213.15975151.3
[M+K]⁺234.08909149.7
[M-H]⁻194.11865145.7
[M+Na-2H]⁻216.10060148.9
[M]⁺195.12538145.6
[M]⁻195.12648145.6

Table 1: Predicted collision cross section (CCS) values for various adducts of 3,5-dimethoxy-4-propan-2-ylaniline .

These collision cross section values represent the effective area of the molecule that would interact with a buffer gas during ion mobility spectrometry experiments, providing a structural parameter useful for identification and characterization.

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